molecular formula C11H19NO2 B2438311 Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1626482-00-5

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2438311
CAS No.: 1626482-00-5
M. Wt: 197.278
InChI Key: CFRDVZHAVFJIFL-QLEHZGMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,3S)-3-aminobicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that includes both amino and carboxyl functional groups

Preparation Methods

The synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves several steps. One common method starts with 3-carbonyl-bicyclo[2.2.2]octane-2-formate as the starting material. The process includes reductive amination, basic configuration inversion, and hydrogenation to remove protecting groups . This method is characterized by mild reaction conditions and a relatively high yield of over 65% .

Chemical Reactions Analysis

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and carboxyl groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDVZHAVFJIFL-QLEHZGMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.